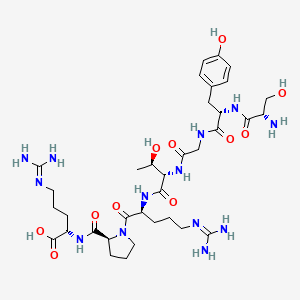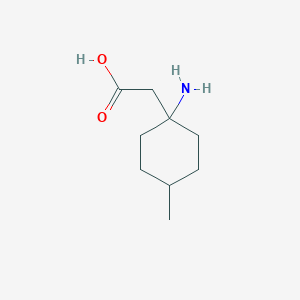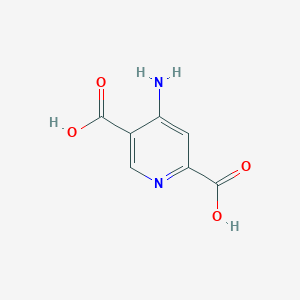
4-Aminopyridine-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminopyridine-2,5-dicarboxylic acid: is an organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 4-position and two carboxylic acid groups at the 2- and 5-positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-2,5-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the nitration of pyridine followed by reduction and subsequent carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize catalytic reactions and continuous flow systems to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-quality products.
化学反应分析
Types of Reactions: 4-Aminopyridine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyridine compounds.
科学研究应用
4-Aminopyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of ion channels.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-Aminopyridine-2,5-dicarboxylic acid involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound prolongs action potentials and enhances neurotransmitter release. This leads to improved neuronal signaling and has potential therapeutic benefits in conditions such as multiple sclerosis and spinal cord injuries.
相似化合物的比较
4-Aminopyridine: Shares the amino group but lacks the carboxylic acid groups.
Pyridine-2,5-dicarboxylic acid: Lacks the amino group but has the carboxylic acid groups.
2-Aminopyridine: Has the amino group at the 2-position instead of the 4-position.
Uniqueness: 4-Aminopyridine-2,5-dicarboxylic acid is unique due to the presence of both the amino group and two carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogues.
属性
CAS 编号 |
1260667-31-9 |
|---|---|
分子式 |
C7H6N2O4 |
分子量 |
182.13 g/mol |
IUPAC 名称 |
4-aminopyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-5(7(12)13)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
InChI 键 |
NUFNQKRULVUKMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1C(=O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


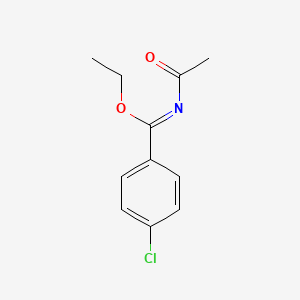
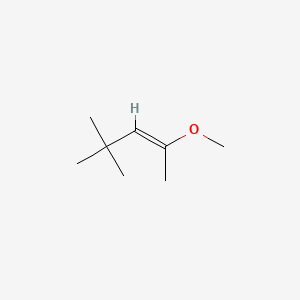

![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
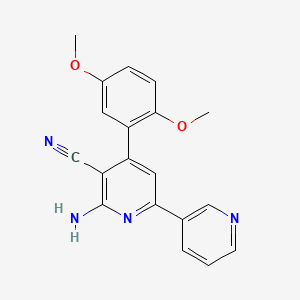
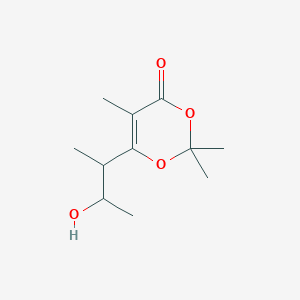
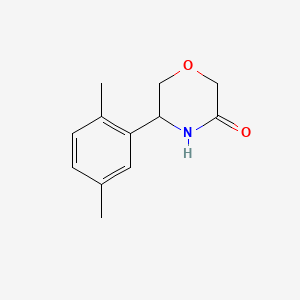
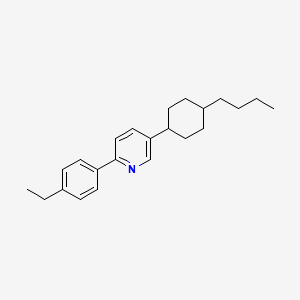
![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
![3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol](/img/structure/B14175163.png)
![2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
